molecular formula C6H8N2OS B15251617 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one

2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one

Cat. No.: B15251617
M. Wt: 156.21 g/mol
InChI Key: NVWUJOZGRSXRRM-UHFFFAOYSA-N
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Description

2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is an organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the methylamino group. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of a β-keto ester with a thioamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other techniques to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazole ring or the methylamino group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiazole ring or the ethanone moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiazole ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The thiazole ring could play a crucial role in binding to the target site, while the methylamino group might influence the compound’s overall pharmacokinetics and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(1,2-thiazol-5-yl)ethan-1-one: Similar structure but with an amino group instead of a methylamino group.

    2-(Methylamino)-1-(1,3-thiazol-5-yl)ethan-1-one: Similar structure but with a different thiazole ring position.

Uniqueness

2-(Methylamino)-1-(1,2-thiazol-5-yl)ethan-1-one is unique due to the specific positioning of the methylamino group and the thiazole ring. This unique structure can result in distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-(methylamino)-1-(1,2-thiazol-5-yl)ethanone

InChI

InChI=1S/C6H8N2OS/c1-7-4-5(9)6-2-3-8-10-6/h2-3,7H,4H2,1H3

InChI Key

NVWUJOZGRSXRRM-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=NS1

Origin of Product

United States

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